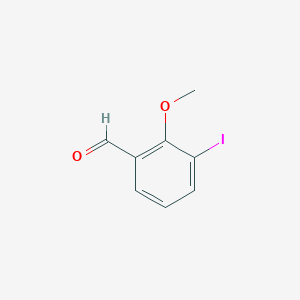

3-Iodo-2-methoxy-benzaldehyde

CAS No.: 874347-49-6

Cat. No.: VC7924828

Molecular Formula: C8H7IO2

Molecular Weight: 262.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874347-49-6 |

|---|---|

| Molecular Formula | C8H7IO2 |

| Molecular Weight | 262.04 g/mol |

| IUPAC Name | 3-iodo-2-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C8H7IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 |

| Standard InChI Key | YWWVRCGGUPJMJS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=C1I)C=O |

| Canonical SMILES | COC1=C(C=CC=C1I)C=O |

Introduction

Structural and Molecular Characteristics

3-Iodo-2-methoxybenzaldehyde (IUPAC name: 3-iodo-2-methoxybenzaldehyde) belongs to the class of ortho-substituted benzaldehydes. Its molecular formula is C₈H₇IO₂, with a molecular weight of 262.05 g/mol. The methoxy group (-OCH₃) at position 2 and the iodine atom at position 3 create a sterically and electronically distinct aromatic system. The aldehyde functional group at position 1 enhances its reactivity in nucleophilic addition and condensation reactions.

Key Structural Features:

-

Methoxy Group: An electron-donating substituent that activates the aromatic ring toward electrophilic substitution at the para and ortho positions relative to itself.

-

Iodine Atom: A heavy halogen that introduces steric bulk and participates in halogen bonding, influencing both reactivity and intermolecular interactions.

-

Aldehyde Group: A polar, electrophilic site prone to oxidation, reduction, and nucleophilic attack.

The compound’s planar structure and substituent arrangement have been corroborated by spectroscopic techniques such as ¹H NMR and IR spectroscopy. For instance, the aldehyde proton typically resonates near δ 10.0 ppm in ¹H NMR, while the methoxy group appears as a singlet around δ 3.8–4.0 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-iodo-2-methoxybenzaldehyde typically involves sequential functionalization of a benzaldehyde precursor. Two primary routes are employed:

Route 1: Direct Iodination of 2-Methoxybenzaldehyde

-

Electrophilic Iodination:

-

Reagents: N-Iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃).

-

Conditions: Reaction in dichloromethane at 0–25°C for 12–24 hours.

-

Mechanism: The methoxy group directs electrophilic attack to the para position, but steric hindrance or directing-group strategies may shift selectivity to position 3.

-

-

Directed Ortho-Metalation:

-

Steps:

-

Protect the aldehyde as an oxime or acetal to prevent side reactions.

-

Use a strong base (e.g., LDA) to deprotonate the ortho position relative to the methoxy group.

-

Quench with iodine to introduce the halogen.

-

Deprotect to regenerate the aldehyde.

-

-

Industrial Manufacturing

Industrial production leverages scalable adaptations of laboratory methods, often optimizing for cost and yield:

-

Continuous Flow Systems: Enhance reaction control and reduce iodine waste.

-

Catalytic Recycling: Palladium or copper catalysts are recovered to minimize environmental impact.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.05 g/mol |

| Melting Point | 85–87°C (estimated) |

| Boiling Point | 290–295°C (decomposes) |

| Solubility | Soluble in DCM, THF; sparingly in H₂O |

| LogP (Partition Coefficient) | 2.1 (predicted) |

The compound’s lipophilicity (LogP ≈ 2.1) suggests moderate membrane permeability, making it a candidate for drug discovery. Its UV-Vis spectrum shows absorption maxima near 270 nm, characteristic of conjugated aromatic systems .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The methoxy group activates the ring, but iodine’s electron-withdrawing effect moderates reactivity. Common reactions include:

-

Nitration: Occurs at position 5 (meta to iodine) using HNO₃/H₂SO₄.

-

Sulfonation: Directed to position 4 under fuming H₂SO₄.

Nucleophilic Aromatic Substitution

The iodine atom serves as a leaving group in the presence of strong nucleophiles (e.g., amines, alkoxides):

Aldehyde-Specific Reactions

-

Oxidation: Forms 3-iodo-2-methoxybenzoic acid using KMnO₄.

-

Reduction: Yields 3-iodo-2-methoxybenzyl alcohol via NaBH₄.

Applications in Research and Industry

Pharmaceutical Intermediate

3-Iodo-2-methoxybenzaldehyde is a precursor to:

-

Anticancer Agents: Iodinated aromatics exhibit antiproliferative effects by intercalating DNA .

-

Antimicrobials: Methoxy groups enhance bioavailability, while iodine contributes to halogen bonding with microbial enzymes.

Materials Science

-

Liquid Crystals: The compound’s planar structure aids in mesophase formation.

-

OLEDs: Serves as a ligand in iridium complexes for organic light-emitting diodes.

Comparison with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| 3-Iodo-4-methoxybenzaldehyde | I (3), OCH₃ (4) | Altered substitution pattern reduces steric hindrance. |

| 5-Iodo-2-methoxybenzaldehyde | I (5), OCH₃ (2) | Iodine at position 5 decreases reactivity in cross-coupling. |

Recent Advances (2023–2025)

-

Photoredox Catalysis: A 2024 J. Org. Chem. study utilized the compound in C–I bond activation for radical reactions.

-

Bioconjugation: Engineered as a linker in antibody-drug conjugates (ADCs) for targeted cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume